
CID 16240317
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 16240317 is a chemical compound that has gained attention in the scientific community due to its potential for various applications. It is a synthetic compound with the molecular formula C21H18N2O2S2 and a molecular weight of 406.51 g/mol.
Mecanismo De Acción
The exact mechanism of action of CID 16240317 is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in various cellular processes. For example, it has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CID 16240317 has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer activity. It has also been found to reduce the production of inflammatory mediators, which may contribute to its anti-inflammatory activity. Additionally, CID 16240317 has been found to have antioxidant activity, which may contribute to its anti-microbial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CID 16240317 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time without degradation. However, there are also some limitations to using CID 16240317 in lab experiments. It has low solubility in aqueous solutions, which may limit its use in certain experiments. It also has low bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on CID 16240317. One potential direction is to further investigate its anti-cancer activity and explore its potential as a therapeutic agent for various types of cancer. Another potential direction is to investigate its anti-inflammatory activity and explore its potential as a therapeutic agent for inflammatory diseases. Additionally, further research could be done to investigate its anti-microbial activity and explore its potential as a new class of antibiotics. Finally, future research could focus on improving the solubility and bioavailability of CID 16240317 to increase its effectiveness in vivo.
Métodos De Síntesis
CID 16240317 is synthesized through a multi-step process that involves the reaction of 2-aminothiophenol with 2-bromo-1-(4-fluorophenyl)ethanone in the presence of a base, followed by the reaction of the resulting intermediate with 2-chloro-5-nitrobenzoic acid. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
CID 16240317 has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models of inflammatory diseases. Additionally, CID 16240317 has been studied for its potential as an anti-microbial agent, as it has been found to inhibit the growth of certain types of bacteria and fungi.
Propiedades
InChI |
InChI=1S/C8H10N2O.Cl4I/c1-7(11)9-8-5-3-4-6-10(8)2;1-5(2,3)4/h3-6H,1-2H3;/q;-1/p+1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFOJQZBPGQUCL-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=[N+]1C.Cl[I-](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl4IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)propan-1-one;oxalic acid](/img/structure/B7452274.png)
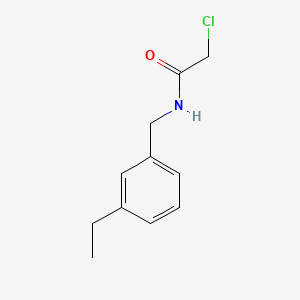
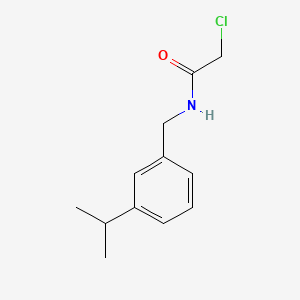
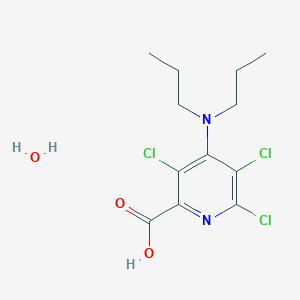
![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide;hydrochloride](/img/structure/B7452295.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide;hydrochloride](/img/structure/B7452297.png)
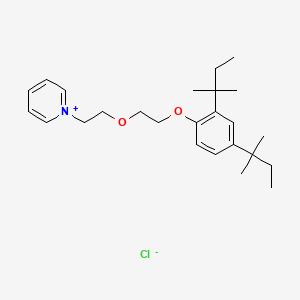
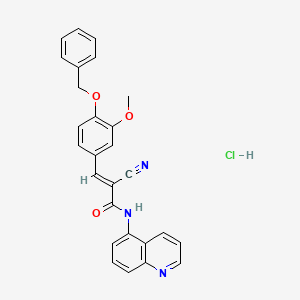
![3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid](/img/structure/B7452314.png)
![2-[(2,6-Dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyrimidine;hydrobromide](/img/structure/B7452318.png)

![Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B7452342.png)

![4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol;hydrobromide](/img/structure/B7452360.png)